

# A Comparative Guide to the NMR Spectra of Diaminopyridine Isomers

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## Compound of Interest

Compound Name: 2,5-Diaminopyridine

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Cross-Reference of  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectra for the Six Isomers of Diaminopyridine.

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of the six structural isomers of diaminopyridine: 2,3-diaminopyridine, 2,4-diaminopyridine, **2,5-diaminopyridine**, 2,6-diaminopyridine, 3,4-diaminopyridine, and 3,5-diaminopyridine. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and materials science, where precise structural elucidation is paramount. This document summarizes experimental and predicted NMR data to facilitate isomer identification and characterization.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables present a compilation of experimental and predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for the six diaminopyridine isomers. Experimental data has been sourced from available literature, and predicted data has been generated using reputable NMR prediction software to provide a complete comparative dataset. All chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm) of Diaminopyridine Isomers.

Isomer	H-2	H-3	H-4	H-5	H-6	NH <sub>2</sub>	Solvent
2,3-diaminopyridine	-	-	6.78 (dd)	6.42 (dd)	7.25 (dd)	5.85 (s), 4.75 (s)	DMSO-d <sub>6</sub>
Predicted	-	-	6.81	6.45	7.28	-	DMSO-d <sub>6</sub>
2,4-diaminopyridine	-	5.75 (d)	-	6.41 (dd)	7.37 (d)	6.13 (s), 5.14 (s)	DMSO-d <sub>6</sub>
Predicted	-	5.78	-	6.44	7.40	-	DMSO-d <sub>6</sub>
2,5-diaminopyridine	-	6.55 (d)	6.89 (dd)	-	7.55 (d)	5.28 (s), 4.49 (s)	DMSO-d <sub>6</sub>
Predicted	-	6.58	6.92	-	7.58	-	DMSO-d <sub>6</sub>
2,6-diaminopyridine	-	5.71 (d)	7.10 (t)	5.71 (d)	-	5.43 (s)	DMSO-d <sub>6</sub>
Predicted	-	5.74	7.13	5.74	-	-	DMSO-d <sub>6</sub>
3,4-diaminopyridine	7.47 (d)	-	-	6.57 (d)	7.47 (d)	5.96 (s), 4.90 (s)	DMSO-d <sub>6</sub>
Predicted	7.50	-	-	6.60	7.50	-	DMSO-d <sub>6</sub>
3,5-diaminopyridine	7.49 (s)	-	6.27 (s)	-	7.49 (s)	4.88 (s)	DMSO-d <sub>6</sub>
Predicted	7.52	-	6.30	-	7.52	-	DMSO-d <sub>6</sub>

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm) of Diaminopyridine Isomers.

Isomer	C-2	C-3	C-4	C-5	C-6	Solvent
2,3-diaminopyridine	148.9	133.5	118.4	112.5	137.8	DMSO-d <sub>6</sub>
Predicted	149.2	133.8	118.7	112.8	138.1	DMSO-d <sub>6</sub>
2,4-diaminopyridine	155.4	97.1	151.0	106.9	138.5	DMSO-d <sub>6</sub>
Predicted	155.7	97.4	151.3	107.2	138.8	DMSO-d <sub>6</sub>
2,5-diaminopyridine	145.8	119.8	122.5	136.1	132.7	DMSO-d <sub>6</sub>
Predicted	146.1	120.1	122.8	136.4	133.0	DMSO-d <sub>6</sub>
2,6-diaminopyridine	158.7	94.8	137.5	94.8	158.7	DMSO-d <sub>6</sub>
Predicted	159.0	95.1	137.8	95.1	159.0	DMSO-d <sub>6</sub>
3,4-diaminopyridine	140.2	142.1	125.9	108.8	140.2	DMSO-d <sub>6</sub>
Predicted	140.5	142.4	126.2	109.1	140.5	DMSO-d <sub>6</sub>
3,5-diaminopyridine	135.9	145.2	108.1	145.2	135.9	DMSO-d <sub>6</sub>
Predicted	136.2	145.5	108.4	145.5	136.2	DMSO-d <sub>6</sub>

Disclaimer: Experimental data is compiled from various sources and may have been acquired under slightly different conditions. Predicted data is generated using advanced computational algorithms and is intended for comparative purposes.

## Experimental Protocols

A standardized protocol for the acquisition of high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of diaminopyridine isomers is outlined below.

### Sample Preparation:

- **Weighing:** Accurately weigh 5-10 mg of the diaminopyridine isomer for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.
- **Solvent:** Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).  $\text{DMSO-d}_6$  is a suitable solvent for all isomers, ensuring complete dissolution.
- **Dissolution:** Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

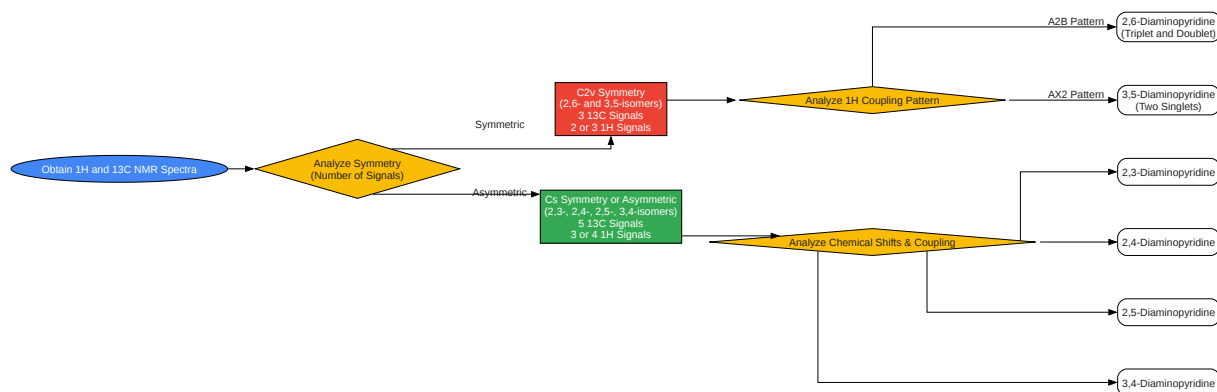
### NMR Data Acquisition:

- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- $^1\text{H}$  NMR:
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is typically used.
  - **Number of Scans:** 16 to 64 scans are generally sufficient, depending on the sample concentration.
  - **Relaxation Delay:** A relaxation delay of 1-2 seconds is recommended.
  - **Spectral Width:** A spectral width of approximately 16 ppm is appropriate.
- $^{13}\text{C}$  NMR:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
- Spectral Width: A spectral width of approximately 200-220 ppm is suitable.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the differentiation of diaminopyridine isomers based on their characteristic NMR spectral features.



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Caption: Workflow for diaminopyridine isomer differentiation using NMR.

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